molecular formula C25H22N6O2 B12042349 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 478252-60-7

3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12042349
CAS No.: 478252-60-7
M. Wt: 438.5 g/mol
InChI Key: WTQZPPPVZNRFFC-LQKURTRISA-N
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Description

3-Methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a 1-naphthylmethyl group at position 7, a 3-methyl substituent on the purine core, and an (E)-configured hydrazino side chain bearing a phenylethylidene moiety at position 6.

Properties

CAS No.

478252-60-7

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H22N6O2/c1-16(17-9-4-3-5-10-17)28-29-24-26-22-21(23(32)27-25(33)30(22)2)31(24)15-19-13-8-12-18-11-6-7-14-20(18)19/h3-14H,15H2,1-2H3,(H,26,29)(H,27,32,33)/b28-16+

InChI Key

WTQZPPPVZNRFFC-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C)/C5=CC=CC=C5

Canonical SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process starts with the preparation of the core purine structure, followed by the introduction of the naphthylmethyl and phenylethylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs (Figure 1):

Compound Name Substituent at Position 7 Substituent on Hydrazino Group (Position 8) Molecular Formula Bioactivity (IC₅₀) Key References
Target Compound : 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione 1-Naphthylmethyl (E)-1-Phenylethylidene Not explicitly stated (est. C₂₈H₂₆N₆O₂) Not reported in evidence Structural extrapolation
1,3-Dimethyl-8-[(2E)-2-(4-methylbenzylidene)hydrazino]-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione 1-Naphthylmethyl (E)-4-Methylbenzylidene C₂₆H₂₄N₆O₂ PDK1/IRAK-4 inhibition (0.1–100 nM) Merck patents
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl chain (Z)-2-Hydroxyphenylethylidene C₂₇H₃₄N₆O₃ Not reported ChemSpider
8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 2-Methoxyethyl (E)-2-Hydroxyphenylethylidene C₂₁H₂₄N₆O₄ Not reported MDL database
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione 2-Chlorophenylmethyl (E)-3-Nitrophenylethylidene C₂₃H₂₁ClN₆O₄ PDK1 inhibition (0.1–10 μM) Boehringer Ingelheim

Figure 1 : Structural variations influence bioactivity and physicochemical properties.

Impact of Substituents on Bioactivity

Substitution with 2-methoxyethyl () or octyl chains () may reduce steric hindrance but decrease affinity for hydrophobic kinase pockets .

Hydrazino Side Chain (Position 8): The (E)-phenylethylidene group in the target compound provides rigidity and planar geometry, favoring interactions with aromatic residues in kinase ATP-binding sites. Hydroxyphenylethylidene (–4) could confer solubility via hydrogen bonding but may reduce metabolic stability .

Stereochemical Considerations: The (E)-configuration of the hydrazino group (target compound, –5) is critical for maintaining optimal spatial alignment with kinase domains. (Z)-isomers () are less potent due to distorted geometry .

Pharmacological Profiles

  • PDK1/IRAK-4 Inhibition: Analogs with 4-methylbenzylidene () and 3-nitrophenylethylidene () groups exhibit nanomolar IC₅₀ values, suggesting the target compound may share similar potency .
  • Solubility and Bioavailability : Compounds with polar substituents (e.g., hydroxyl or methoxy groups) show improved aqueous solubility but shorter half-lives due to rapid Phase II metabolism .

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